molecular formula C9H15N3 B12988110 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

Cat. No.: B12988110
M. Wt: 165.24 g/mol
InChI Key: CLOFLFQKIBFYBM-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a pyrazole derivative, followed by cyclization to form the pyrrolo[1,2-b]pyrazole core. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine is unique due to its specific amine substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

InChI

InChI=1S/C9H15N3/c1-7(10)5-8-6-9-3-2-4-12(9)11-8/h6-7H,2-5,10H2,1H3

InChI Key

CLOFLFQKIBFYBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN2CCCC2=C1)N

Origin of Product

United States

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